3-(4-Chlorobenzyl)azetidine

Lipophilicity ADME LogP

Researchers developing CCR-3 antagonists for asthma/allergic rhinitis face precise SAR requirements where minor substituent changes abolish activity. 3-(4-Chlorobenzyl)azetidine (CAS 606129-49-1) is the exact building block specified in patents US20050222118A1 and US20070043013A1 for 1,3-disubstituted azetidine CCR-3 antagonists. • Validated scaffold with established SAR for CCR-3 antagonism • Quantified CYP inhibition: CYP2B6 IC50=3.00 µM, enabling proactive off-target liability design • Also cited for adenosine A2a receptor agonist nucleoside analog synthesis Supplied as free base or hydrochloride salt with documented purity for reproducible results.

Molecular Formula C10H12ClN
Molecular Weight 181.66 g/mol
CAS No. 606129-49-1
Cat. No. B121559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzyl)azetidine
CAS606129-49-1
Synonyms3-[(4-Chlorophenyl)methyl]azetidine; 
Molecular FormulaC10H12ClN
Molecular Weight181.66 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=CC=C(C=C2)Cl
InChIInChI=1S/C10H12ClN/c11-10-3-1-8(2-4-10)5-9-6-12-7-9/h1-4,9,12H,5-7H2
InChIKeyUTOUVXKYESEICL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzyl)azetidine Overview


3-(4-Chlorobenzyl)azetidine (CAS 606129-49-1) is a chiral, four-membered nitrogen-containing heterocycle (an azetidine) substituted at the 3-position with a 4-chlorobenzyl group . It serves as a key building block or intermediate, with its utility cited in the preparation of CCR-3 receptor antagonists and adenosine A2a receptor agonists . This compound is typically procured as a free base or hydrochloride salt .

1
Specified 4-chlorobenzyl substitution at azetidine 3-position matches reported CCR-3 SAR.
2
Cited as key intermediate for CCR-3 receptor antagonist synthesis in patent literature.
3
Supports adenosine A2a agonist research and CYP interaction profiling studies.

Why 3-(4-Chlorobenzyl)azetidine Cannot Be Substituted


The 3-(4-chlorobenzyl)azetidine scaffold possesses a specific substitution pattern (4-chloro on a benzyl group at the 3-position of an azetidine) that is a precise structural requirement for generating potent CCR-3 receptor antagonist candidates [1]. This substitution pattern is not arbitrary; it is the result of structure-activity relationship (SAR) studies where alterations to the aryl group, the linker, or the azetidine ring substitution can lead to a complete loss of desired biological activity [2]. Therefore, substituting this compound with a different benzyl derivative or an unsubstituted azetidine is not a viable option for researchers aiming to replicate or build upon established findings in CCR-3 antagonism and related chemokine pathways [2].

Aryl group, linker, or azetidine ring modifications may shift away from reported CCR-3 SAR and reduce target activity.
Unsubstituted azetidine or 1-substituted isomers may not replicate patent-reported CCR-3 antagonist profiles.

3-(4-Chlorobenzyl)azetidine vs. Close Analogs


Lipophilicity Profile

3-(4-Chlorobenzyl)azetidine exhibits a well-defined and favorable lipophilicity with a calculated LogP of 2.43 . This value provides a quantitative baseline for medicinal chemists. In contrast, close structural analogs with different substitution patterns, such as the oxygen-linked derivative 3-[(4-chlorobenzyl)oxy]azetidine, have different, though often less well-documented, physicochemical properties .

Lipophilicity
Data to verify
LogP 2.43
Predictable permeability baseline for drug design.
O-linked analog lacks reliable LogP data; in silico estimate only.
Lipophilicity ADME LogP

CYP2B6 Inhibition

3-(4-Chlorobenzyl)azetidine demonstrates a notable level of inhibition against the Cytochrome P450 2B6 (CYP2B6) enzyme, with a recorded IC50 of 3.00 µM [1]. This is a significant point of differentiation from its activity against other CYP enzymes (CYP2E1 IC50=15.0 µM; CYP3A4 IC50=39.0 µM) [1].

CYP2B6 Inhibition
Head-to-head
IC50 3.00 µM; 5-fold vs CYP2E1, 13-fold vs CYP3A4
Supports CYP interaction screening in lead optimization.
Human liver microsome assay; bupropion, chlorzoxazone, midazolam substrates.
Drug Metabolism CYP450 Off-Target Activity

CCR-3 Antagonist Intermediate

3-(4-Chlorobenzyl)azetidine is explicitly claimed as a key intermediate in the synthesis of potent CCR-3 receptor antagonists [1]. For instance, the patented 1,3-disubstituted azetidine derivatives that utilize this core structure have demonstrated potent antagonist activity at human CCR3 receptors [2].

CCR-3 Intermediate
Patent-cited context
Key building block for patented 1,3-disubstituted azetidine CCR-3 antagonists.
Enables CCR-3 SAR and pathway research studies.
Unsubstituted or 1-substituted azetidine not cited for this application.
CCR3 Antagonist Chemokine Receptor Inflammation

3-(4-Chlorobenzyl)azetidine Applications


CCR-3 Antagonist Synthesis

Researchers aiming to develop new therapeutic candidates for CCR-3 mediated conditions such as asthma or allergic rhinitis can utilize this compound as a direct intermediate. As detailed in patents US20050222118A1 and US20070043013A1, 3-(4-chlorobenzyl)azetidine serves as a crucial building block for 1,3-disubstituted azetidine antagonists [1]. Using this specific compound ensures adherence to the structural SAR established in the patent literature, increasing the likelihood of obtaining active molecules.

CYP Inhibition Profiling

During the hit-to-lead or lead optimization phases of drug discovery, understanding potential off-target liabilities is critical. 3-(4-Chlorobenzyl)azetidine provides a valuable reference point with its quantified CYP2B6 inhibition (IC50 = 3.00 µM), which is notably more potent than its inhibition of CYP2E1 (IC50=15.0 µM) or CYP3A4 (IC50=39.0 µM) [2]. This data allows medicinal chemists to proactively design out this liability or select this scaffold for its specific interaction profile, a strategic advantage over using less-characterized azetidine analogs.

Adenosine A2a Agonist Building Block

This compound is also cited for use in preparing adenosine nucleoside analogs intended as A2a receptor agonists . For research groups investigating A2a receptor pharmacology in areas like neuroprotection or inflammation, 3-(4-chlorobenzyl)azetidine provides a distinct, synthetically viable entry point into a novel chemical space for this target, differentiating it from more common nucleoside-based agonist strategies.

Application
Selection Property
Validation Focus
CCR-3 pathway antagonist research
Key intermediate with patent-described 3-(4-chlorobenzyl) SAR
Replicate reported CCR-3 antagonist activity in cellular assays
CYP liability assessment
Quantified CYP2B6 inhibition and isoform selectivity
CYP interaction and metabolic stability profiling
Adenosine A2a receptor pharmacology
Synthetically viable entry to non-nucleoside agonist space
A2a receptor binding and functional assay studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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